2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)pyridazin-3(2H)-one
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Overview
Description
2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)pyridazin-3(2H)-one is a complex organic compound that features an indole moiety, a pyridazine ring, and a methylphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)pyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyridazine ring can be constructed via cyclization reactions involving hydrazine derivatives and dicarbonyl compounds . The final step involves coupling the indole and pyridazine intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and substituted aromatic compounds .
Scientific Research Applications
2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyridazine ring can interact with nucleic acids and proteins, affecting cellular processes. The compound’s overall biological activity is a result of these interactions, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Pyridazine Derivatives: Compounds such as pyridazine-3,6-dione and pyridazine-4-carboxylic acid share the pyridazine ring and have comparable chemical properties.
Uniqueness
2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)pyridazin-3(2H)-one is unique due to its combination of indole and pyridazine moieties, which confer a distinct set of chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-15-7-9-17(10-8-15)19-11-12-21(26)25(23-19)16(2)22(27)24-14-13-18-5-3-4-6-20(18)24/h3-12,16H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACLDBFSGUUMHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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